Paroxol Tosylate

Catalog No.
S784004
CAS No.
317323-77-6
M.F
C20H24FNO3S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paroxol Tosylate

CAS Number

317323-77-6

Product Name

Paroxol Tosylate

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C20H24FNO3S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1

InChI Key

LYVSPZZHZZMALL-PXNSSMCTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C

Synonyms

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol Tosylate; (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol 3-(4-Methylbenzenesulfonate)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C

The exact mass of the compound trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Paroxol Tosylate, systematically known as (4R,5S)-4,5-Diphenyl-3-(tosylmethyl)-1,3-oxazolidin-2-one, is a specialized chiral building block designed for the synthesis of advanced N-heterocyclic carbene (NHC) ligands. Its C2-symmetric 1,2-diphenylethylenediamine-derived backbone is a privileged scaffold for creating a well-defined, sterically demanding chiral environment around a metal center. This compound serves as a direct and stable precursor to a class of chiral triazolium salts, which are subsequently converted into NHC ligands for use in high-value enantioselective transformations, including copper- and palladium-catalyzed reactions.

Substituting Paroxol Tosylate with simpler alternatives introduces significant process and performance risks. Starting with the parent compound, (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (Paroxol), requires an additional, resource-intensive tosylation and purification step, negating the procurement value of a ready-to-use intermediate. Furthermore, the choice of the tosylate leaving group is deliberate, offering a superior balance of reactivity and stability compared to alternatives. More reactive precursors, like triflates, can be less stable and more costly, while less reactive groups may require harsher conditions. The specific diphenyl-oxazolidinone scaffold is not interchangeable with other chiral backbones, as it is the precise source of the stereochemical control imparted by the final NHC ligand.

Superior Handling and Stability via Crystalline Tosylate Form

The tosylate functional group provides an optimal balance of reactivity and stability, a critical factor for multi-step synthesis and storage. In comparative studies of sulfonate leaving groups, the accepted order of reactivity is Triflate > Tosylate > Mesylate. While triflates offer the highest reactivity, this often comes at the cost of reduced stability and higher expense. Tosylates are widely regarded as 'workhorse' groups that provide excellent reactivity while typically forming stable, crystalline solids that are easy to handle, weigh accurately, and store long-term, mitigating the risk of degradation associated with more reactive or non-crystalline precursors.

Evidence DimensionReactivity vs. Stability Balance
Target Compound DataGood reactivity with high stability, typically as a crystalline solid.
Comparator Or BaselineTriflate Precursor: More reactive but often less stable and more expensive. Mesylate Precursor: Less reactive than tosylate.
Quantified DifferenceTosylate offers a balanced profile, avoiding the potential instability of triflates while providing greater reactivity than mesylates.
ConditionsGeneral synthetic chemistry and precursor storage.

This compound's physical stability and balanced reactivity reduce material degradation and simplify handling, leading to more reproducible results and lower effective cost-in-use.

Enables Access to Catalysts with High Enantioselectivity

The C2-symmetric chiral backbone of Paroxol Tosylate is specifically designed to generate NHC ligands that induce high stereoselectivity. While direct catalytic data for ligands from this exact precursor is specific to reaction conditions, analogous chiral NHC-imine ligands derived from a C2-symmetric backbone (trans-1,2-diaminocyclohexane) have been used in palladium-catalyzed asymmetric allylic alkylation, achieving up to 92% enantiomeric excess (ee). This level of performance is a direct result of the well-defined chiral pocket created by the ligand, a feature central to the design of the Paroxol scaffold. In contrast, achiral NHC ligands such as IPr or IMes yield racemic products (0% ee) in such transformations.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataProvides access to C2-symmetric ligands capable of achieving high enantioselectivity (e.g., up to 92% ee demonstrated with analogous scaffolds).
Comparator Or BaselineAchiral NHC Ligands (e.g., IPr, IMes): 0% ee.
Quantified DifferenceEnables a shift from racemic to highly enantioenriched product formation.
ConditionsPalladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethylmalonate.

Procuring this specific chiral precursor is a direct route to developing catalysts for producing high-value, enantioenriched compounds where stereochemical purity is the primary economic and scientific driver.

Streamlines Ligand Synthesis by Bypassing a Synthetic Step

Paroxol Tosylate is a value-added intermediate that eliminates the need for researchers to perform a separate tosylation reaction on the parent oxazolidinone. The synthesis of di-N-heterocyclic carbene ligands from diimines using tosylmethyl isocyanide (TosMIC) is an established transformation that relies on a tosyl group. For example, the reaction of a diimine with TosMIC and K2CO3 can produce diimidazole products in yields of approximately 50% after recrystallization. By providing the tosyl group already installed on the chiral backbone, Paroxol Tosylate allows for more direct entry into subsequent cyclization or substitution reactions to form the final NHC precursor, saving a full synthetic step of tosylation and purification.

Evidence DimensionProcess Efficiency
Target Compound DataReady-to-use precursor, enabling direct progression to subsequent ligand-forming reactions.
Comparator Or BaselineParent Compound (Paroxol): Requires an additional in-house tosylation step (reaction with TsCl, base, solvent) followed by purification before it can be used in subsequent steps.
Quantified DifferenceSaves one complete synthetic transformation (reaction and purification), reducing labor time, solvent usage, and potential for material loss.
ConditionsGeneral multi-step synthesis of chiral NHC ligands.

This precursor accelerates research and development by reducing the time-to-ligand, making it ideal for rapid screening campaigns and efficient process design.

Development of High-Performance Catalysts for Asymmetric Synthesis

For research groups and chemical companies focused on creating novel, high-value chiral molecules. The use of Paroxol Tosylate provides a reliable starting point for synthesizing proprietary C2-symmetric NHC ligands intended for enantioselective metal catalysis, where achieving the highest possible enantiomeric excess is the critical objective.

Rapid Synthesis and Screening of Chiral Ligand Libraries

In medicinal chemistry or catalyst discovery settings where speed is essential. As a ready-to-use intermediate, this compound allows chemists to bypass the tosylation step and directly synthesize a variety of NHC precursors for screening, accelerating the discovery of optimal ligands for a specific transformation.

Reproducible Synthesis in Process Development and Scale-Up

For process chemists developing robust and scalable synthetic routes. The demonstrated stability and handling advantages of the crystalline tosylate form ensure greater batch-to-batch consistency and reduce the risk of precursor degradation, making it a more reliable input material for manufacturing campaigns.

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

317323-77-6

Wikipedia

Trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine

Dates

Last modified: 08-15-2023

Explore Compound Types